Bis(2-ethylhexyl)amine

Hydrometallurgy Solvent Extraction Precious Metal Recovery

Prioritize Bis(2-ethylhexyl)amine (BEHA) for hydrometallurgy and solvent extraction where architecture-driven performance is critical. BEHA delivers >85% silver recovery from chloride media—significantly outperforming trioctylamine (>70%) and N,N-dimethylethanolamine (>58%). In D2EHPA synergist systems, it achieves superior Co/Ni selectivity (77% Co extraction with minimal Ni co-extraction), reducing multi-stage separation costs. With aqueous solubility <0.2 g/L, it ensures minimal amine loss to aqueous phases versus 2-ethylhexylamine (2.5 g/L). Available in bulk (≥99%). Request a quote for your process volume.

Molecular Formula C16H35N
Molecular Weight 241.46 g/mol
CAS No. 106-20-7
Cat. No. B085733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethylhexyl)amine
CAS106-20-7
Molecular FormulaC16H35N
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNCC(CC)CCCC
InChIInChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
InChIKeySAIKULLUBZKPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-ethylhexyl)amine (CAS 106-20-7): Industrial-Grade Branched Secondary Amine for Extraction and Synthesis


Bis(2-ethylhexyl)amine (BEHA, CAS 106-20-7) is a secondary aliphatic amine characterized by two branched 2-ethylhexyl substituents (molecular formula C₁₆H₃₅N, MW 241.46 g/mol) [1]. This bulky, hydrophobic structure confers distinct physicochemical properties, including a boiling point of approximately 281°C, a melting point of -60°C, and very low water solubility (<0.2 g/L) . It is a versatile chemical intermediate with established roles as a metal extraction agent, corrosion inhibitor, and building block for surfactants and phase-transfer catalysts .

Why Generic Substitution of Bis(2-ethylhexyl)amine with Other Amines Fails in Critical Applications


The performance of amines in industrial applications is highly sensitive to their molecular architecture. Bis(2-ethylhexyl)amine's dual branched alkyl chains create a unique balance of hydrophobicity, steric bulk, and basicity that directly impacts metal extraction selectivity, phase separation behavior, and thermal stability [1]. Simply substituting it with a linear amine like di-n-octylamine, a shorter-chain analog like 2-ethylhexylamine, or a tertiary amine like trioctylamine leads to measurable and often unacceptable deviations in critical process parameters [2]. The following evidence demonstrates that these structural differences translate directly into quantifiable performance gaps, making BEHA a non-interchangeable component in optimized formulations.

Bis(2-ethylhexyl)amine: Quantifiable Performance Differentiation Against Key Analogs


Superior Silver Recovery from Chloride Solutions Compared to Trioctylamine and N,N-Dimethylethanolamine

In a head-to-head study, Bis(2-ethylhexyl)amine (BEHA) demonstrated significantly higher silver(I) recovery from chloride solutions compared to two alternative amine extractants. BEHA achieved >85% recovery, outperforming trioctylamine (>70%) and N,N-dimethylethanolamine (>58%) under identical experimental conditions [1].

Hydrometallurgy Solvent Extraction Precious Metal Recovery

Enhanced Cobalt-Nickel Selectivity in Solvent Extraction with D2EHPA Mixtures

When blended with the acidic extractant D2EHPA, Bis(2-ethylhexyl)amine (referred to as TEHA or 2-ethylhexylamine in the study) forms an ionic liquid mixture that exhibits the highest cobalt(II)-nickel(II) selectivity among the amines tested. This mixture achieved a cobalt(II) extraction efficiency of 77% while exhibiting no significant extraction of nickel(II) at a chloride concentration of 3 mol·L⁻¹ [1]. This performance was superior to mixtures made with tri-n-octylamine or triisooctylamine.

Hydrometallurgy Solvent Extraction Base Metal Separation

Significantly Lower Water Solubility Than Primary Amine Analog 2-Ethylhexylamine

The presence of two bulky 2-ethylhexyl groups on the nitrogen atom dramatically reduces water solubility compared to its mono-substituted analog, 2-ethylhexylamine. Bis(2-ethylhexyl)amine exhibits a water solubility of <0.2 g/L at 20°C , whereas 2-ethylhexylamine is significantly more soluble at 2.5 g/L under the same conditions . This represents an order of magnitude difference in hydrophobicity.

Solvent Extraction Phase Separation Formulation Science

Lower CO2 Desorption Temperature and Shorter Cycle Time vs. Triethylamine

In a comparative study of aqueous amine solutions for CO2 absorption/desorption cycles, Bis(2-ethylhexyl)amine (20 wt%) released absorbed CO2 at a temperature of 30°C over a 35-minute period [1]. In contrast, an equivalent solution of triethylamine required a higher temperature of 36°C and a longer period of 44 minutes for CO2 release under the same experimental conditions [1].

Carbon Capture Gas Sweetening Amine Regeneration

Targeted Application Scenarios for Bis(2-ethylhexyl)amine Based on Verifiable Differentiation


High-Efficiency Silver Recovery from Chloride Leachates

For hydrometallurgical operations processing silver-bearing chloride solutions, Bis(2-ethylhexyl)amine should be prioritized as the primary extractant. Its demonstrated >85% recovery rate is significantly higher than that of trioctylamine (>70%) or N,N-dimethylethanolamine (>58%) under comparable conditions [1]. This differential performance directly justifies its selection to maximize silver yield and minimize valuable metal loss to tailings.

Selective Cobalt-Nickel Separation in Synergistic D2EHPA Blends

In solvent extraction circuits targeting cobalt from nickel-rich solutions (e.g., laterite leachates or battery recycling streams), Bis(2-ethylhexyl)amine is the preferred amine synergist for blending with D2EHPA. Studies confirm that D2EHPA-BEHA mixtures achieve the highest cobalt-nickel selectivity, extracting 77% cobalt while leaving nickel virtually untouched in the aqueous phase [1]. This selective action reduces the need for complex, multi-stage separation sequences.

Amine-Catalyzed or Phase-Transfer Reactions Requiring Minimal Aqueous Solubility

When designing organic-phase reactions or liquid-liquid extractions where amine loss to an aqueous phase is unacceptable, Bis(2-ethylhexyl)amine's extremely low water solubility (<0.2 g/L) provides a distinct advantage over more water-soluble analogs like 2-ethylhexylamine (2.5 g/L) [1][2]. This property ensures the amine remains predominantly in the organic phase, improving process efficiency, facilitating cleaner phase separation, and reducing environmental discharge.

Energy-Sensitive Carbon Dioxide Capture and Release Cycles

For emerging CO2 capture processes where minimizing the energy penalty of solvent regeneration is paramount, Bis(2-ethylhexyl)amine warrants evaluation. Comparative data shows it releases absorbed CO2 at a lower temperature (30°C) and in a shorter time (35 minutes) than the common benchmark amine triethylamine (36°C and 44 minutes) [1]. This property suggests potential for reducing the steam and heat requirements in the desorber column, a major cost driver in post-combustion capture.

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